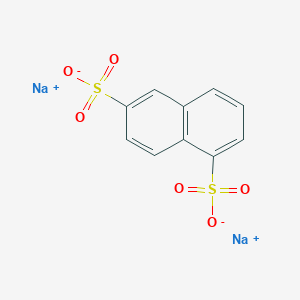

1,6-萘二磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

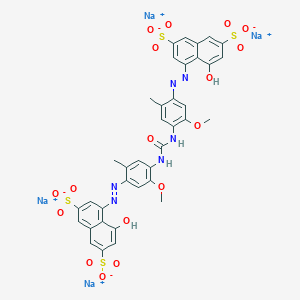

1,6-Naphthalenedisulfonic acid, disodium salt, also known as Sodium naphthalene-1,6-disulfonate, is a chemical compound with the molecular formula C10H6Na2O6S2 . It has a molecular weight of 332.3 g/mol . This compound is used in various applications including as a surfactant and as a divalent counterion for forming salts of basic drug compounds .

Synthesis Analysis

A novel Ca (II) coordination polymer, [CaL (4,4’-bipyridyl) (H₂O)₄]n (L = 1,6-naphthalenedisulfonate), was synthesized by reaction of calcium perchlorate with 1,6-naphthalenedisulfonic acid disodium salt and 4,4’-bipyridyl in CH₃CH₂OH/H₂O . Alkali fusion of 1,6-Naphthalenedisulfonic acid yields 1,6-dihydroxynaphthalene, and sulfonation with oleum produces naphthalene-1,3,6-trisulfonic acid .

Molecular Structure Analysis

The chemical structure of 1,6-Naphthalenedisulfonic acid, disodium salt has been studied using crystallography and resistive methods .

Chemical Reactions Analysis

The main outlet for naphthalene-1,6-disulfonic acid is via nitration to 1-nitronaphthalene-3,8-disulfonic acid, which is the intermediate for 1-aminonaphthalene-3,8-disulfonic acid .

Physical and Chemical Properties Analysis

1,6-Naphthalenedisulfonic acid, disodium salt has a molecular weight of 332.3 g/mol. It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count .

科学研究应用

高盐卤水中的检测

1,6-萘二磺酸钠用于从高盐地热卤水中检测萘磺酸盐 . 这是通过在固相萃取后使用离子对高效液相色谱法和荧光检测实现的 . 这些物质在 33 分钟内实现基线分离,并且在盐度高达 175 g/L NaCl 的卤水中,固相萃取的回收率为 100% (± 10) .

深层地热储层中流体流动和运移的示踪剂

由于其高度水溶性、荧光性和高达至少 250°C 的温度稳定性,1,6-萘二磺酸钠正在被确立为深层地热储层中流体流动和运移的示踪剂 .

化工行业

1,6-萘二磺酸钠是化工行业的重要物质,被列入经济合作与发展组织 (OECD) 的高产量化学品清单 .

鞣剂

它们主要用作鞣剂 .

偶氮染料生产中的中间体

药物生产中的中间体

作用机制

Target of Action

Sodium naphthalene-1,6-disulfonate primarily targets the Bacterioferritin comigratory protein and L-lactate dehydrogenase . These proteins play crucial roles in various biological processes, including iron storage and metabolism, and energy production, respectively .

Mode of Action

It is suggested that the compound may interact with these proteins, potentially altering their function .

Biochemical Pathways

It’s known that the compound can influence the pyrolysis of organic matter, accelerating the formation of carbon nuclei during the initial stage of naphthalene pyrolysis .

Pharmacokinetics

Sodium naphthalene-1,6-disulfonate exhibits high gastrointestinal absorption, indicating good bioavailability . It is also a P-gp substrate, which may influence its distribution within the body .

Result of Action

Given its targets and potential interactions, it may influence iron storage and metabolism, energy production, and the pyrolysis of organic matter .

Action Environment

The action, efficacy, and stability of Sodium naphthalene-1,6-disulfonate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, its solubility may affect its action and efficacy .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,6-Naphthalenedisulfonic acid, disodium salt involves the sulfonation of naphthalene followed by oxidation and neutralization.", "Starting Materials": [ "Naphthalene", "Sulfuric acid", "Sodium nitrate", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Sulfonation of naphthalene using sulfuric acid and sodium nitrate to yield 1,6-naphthalenedisulfonic acid", "Oxidation of 1,6-naphthalenedisulfonic acid using hydrogen peroxide to yield 1,6-naphthalenedisulfonic acid, disodium salt", "Neutralization of 1,6-naphthalenedisulfonic acid, disodium salt using sodium hydroxide and water" ] } | |

CAS 编号 |

1655-43-2 |

分子式 |

C10H8NaO6S2 |

分子量 |

311.3 g/mol |

IUPAC 名称 |

disodium;naphthalene-1,6-disulfonate |

InChI |

InChI=1S/C10H8O6S2.Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16); |

InChI 键 |

YNHHCVFLGWPGOB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] |

| 1655-43-2 | |

相关CAS编号 |

525-37-1 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

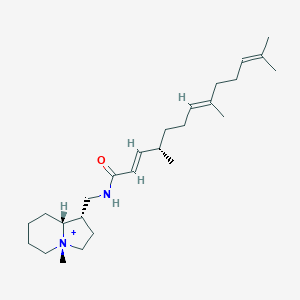

Feasible Synthetic Routes

Q1: What is the antitumor activity of 1,6-naphthalenedisulfonic acid disodium salt?

A1: The research paper primarily focuses on the enhanced antitumor activity of a novel Ca(II) coordination polymer synthesized using 1,6-naphthalenedisulfonic acid disodium salt as a building block. While the study does mention that the salt itself exhibits some antitumor activity against human hepatoma smmc-7721 and human lung adenocarcinoma A549 cell lines, it emphasizes that the Ca(II) coordination polymer demonstrates significantly higher efficacy against the A549 cell line. Specifically, the coordination polymer exhibits an IC50 value of 27 μg/mL against A549 cells, indicating greater potency compared to the 1,6-naphthalenedisulfonic acid disodium salt alone [].

Q2: How is 1,6-naphthalenedisulfonic acid disodium salt used in the synthesis of the Ca(II) coordination polymer?

A2: In the synthesis process, 1,6-naphthalenedisulfonic acid disodium salt reacts with calcium perchlorate and 4,4′-bipyridyl in a CH3CH2OH/H2O solution []. This reaction leads to the formation of the Ca(II) coordination polymer, with the 1,6-naphthalenedisulfonic acid disodium salt acting as a bridging ligand. X-ray crystallography revealed that the calcium ion coordinates with two oxygen atoms from two different 1,6-naphthalenedisulfonate ligands, contributing to the polymeric structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

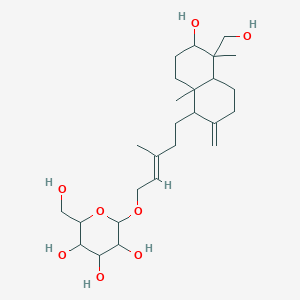

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)